Fexapotide

Description

Properties

Key on ui mechanism of action |

NX-1207 is an investigational new drug for BPH, whose chemical entity and mechanism of action remain undisclosed. |

|---|---|

CAS No. |

492447-54-8 |

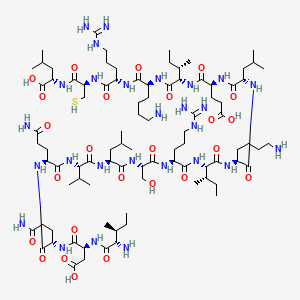

Molecular Formula |

C90H163N27O25S |

Molecular Weight |

2055.5 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C90H163N27O25S/c1-15-48(12)68(95)84(137)110-60(41-67(123)124)81(134)105-55(28-31-64(93)119)75(128)104-56(29-32-65(94)120)77(130)115-69(47(10)11)85(138)111-59(39-45(6)7)80(133)113-62(42-118)82(135)103-54(27-23-37-101-90(98)99)76(129)116-70(49(13)16-2)86(139)108-52(25-19-21-35-92)73(126)109-58(38-44(4)5)79(132)106-57(30-33-66(121)122)78(131)117-71(50(14)17-3)87(140)107-51(24-18-20-34-91)72(125)102-53(26-22-36-100-89(96)97)74(127)114-63(43-143)83(136)112-61(88(141)142)40-46(8)9/h44-63,68-71,118,143H,15-43,91-92,95H2,1-14H3,(H2,93,119)(H2,94,120)(H,102,125)(H,103,135)(H,104,128)(H,105,134)(H,106,132)(H,107,140)(H,108,139)(H,109,126)(H,110,137)(H,111,138)(H,112,136)(H,113,133)(H,114,127)(H,115,130)(H,116,129)(H,117,131)(H,121,122)(H,123,124)(H,141,142)(H4,96,97,100)(H4,98,99,101)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-,71-/m0/s1 |

InChI Key |

BROGCIMRGWLMOO-SJPGHYFNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)O)N |

sequence |

IDQQVLSRIKLEIKRCL |

Synonyms |

fexapotide NX-1207 |

Origin of Product |

United States |

Foundational & Exploratory

Fexapotide Signaling in Prostate Cells: A Technical Guide to its Pro-Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexapotide Triflutate (formerly known as NX-1207) is an investigational first-in-class therapeutic agent developed for the treatment of benign prostatic hyperplasia (BPH). Administered via a transrectal intraprostatic injection, this compound is designed to reduce prostate volume and alleviate the associated lower urinary tract symptoms (LUTS).[1][2] Its mechanism of action is centered on the targeted induction of programmed cell death, or apoptosis, selectively within the glandular epithelial cells of the prostate, while sparing surrounding stromal and neurovascular tissues.[3][4] This guide provides an in-depth look at the known signaling pathways activated by this compound, summarizes the available efficacy data, and outlines key experimental methodologies relevant to its mechanism of action.

Core Signaling Pathways of this compound

The primary mechanism of this compound is the induction of apoptosis in prostate glandular cells.[1] This process is not mediated by hormonal pathways or 5-alpha reductase inhibition. Instead, research indicates that this compound stimulates a cascade of intracellular events characteristic of programmed cell death. In vitro and in vivo studies have confirmed that cells treated with this compound show strong positivity for standard apoptotic markers, including caspases and Annexin V.

Published literature explicitly states that this compound stimulates three principal signaling pathways to execute this targeted cell death:

-

Tumor Necrosis Factor (TNF) Pathways: this compound is reported to activate TNF pathways, suggesting it may initiate apoptosis through an extrinsic, death-receptor-mediated route. This involves the activation of TNF ligands and receptors (such as TNF1, TNFSF6, CD70, and TNFRSF25) and adaptor proteins like TRAF2, TRAF3, TRAF4, and TRAF6. This cascade culminates in the activation of initiator caspases.

-

BCL-2 Family Pathways: The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. This compound treatment leads to the activation of pro-apoptotic members of this family, including BIK (Bcl-2-interacting killer) and HRK (Harakiri), alongside modulation of BCL2L10 and BCL3. This shifts the cellular balance in favor of apoptosis by promoting mitochondrial outer membrane permeabilization.

-

Caspase Pathways: Both the extrinsic and intrinsic pathways converge on the activation of caspases, the executioners of apoptosis. This compound stimulates the activation of initiator caspases-8 and -10 and the executioner caspase-7. The activation of these proteases leads to the cleavage of key cellular substrates, dismantling the cell in a controlled manner.

The following diagram illustrates the proposed signaling cascade initiated by this compound in prostate epithelial cells.

References

- 1. The potential for NX-1207 in benign prostatic hyperplasia: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NX-1207: a novel investigational drug for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. This compound Triflutate Induces Selective Prostate Glandular Pharmaco-Ablation in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Fexapotide Triflutate: A Technical Overview of its Molecular Characteristics and Pro-Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexapotide triflutate (also known as NX-1207) is an investigational drug for the treatment of benign prostatic hyperplasia (BPH).[1][2] It is a first-in-class injectable protein designed to induce localized apoptosis (programmed cell death) in the prostate glandular epithelium, thereby reducing prostate volume and alleviating BPH symptoms.[3][4] This technical guide provides an in-depth overview of the molecular structure of this compound triflutate, its mechanism of action, and the experimental methodologies used to characterize it, based on publicly available data.

Molecular Structure and Properties

This compound is a 17-amino acid peptide.[5] The triflutate salt form is the active pharmaceutical ingredient. Due to its size and flexibility, a definitive three-dimensional structure determined by methods such as X-ray crystallography or NMR spectroscopy is not currently available in the public domain. However, its primary structure and key physicochemical properties have been characterized.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C100H168F15N27O35S | |

| Molecular Weight | 2625.63 g/mol | |

| Amino Acid Sequence | Ile-Asp-Gln-Gln-Val-Leu-Ser-Arg-Ile-Lys-Leu-Glu-Ile-Lys-Arg-Cys-Leu | |

| CAS Number | 1609252-56-3 (triflutate salt) | |

| Synonyms | NX-1207, NX 1207 |

Mechanism of Action: Induction of Apoptosis

This compound triflutate exerts its therapeutic effect by selectively inducing apoptosis in prostate glandular cells. This targeted cell death leads to a reduction in prostate volume without harming surrounding tissues such as nerves, bladder, rectum, and urethra. The mechanism is initiated by the activation of several key signaling pathways.

Signaling Pathways

Based on in vitro studies, this compound triflutate stimulates the following pro-apoptotic signaling pathways in prostate glandular epithelial cells:

-

Caspase Pathway: Activation of initiator and effector caspases is a central event in apoptosis. This compound has been shown to activate caspases 7, 8, and 10, as well as caspase recruitment domains 6, 11, and 14, and the pro-apoptotic protein DIABLO.

-

Tumor Necrosis Factor (TNF) Pathway: This pathway is a major regulator of inflammation and apoptosis. This compound treatment leads to the activation of TNF1, TNFSF6, TNFSF8, TNFSF9, CD70 ligands, and receptors TNFRSF19L, TNFRSF25, along with TRAF proteins (TRAF2, TRAF3, TRAF4, TRAF6).

-

B-cell lymphoma (BCL) Pathway: This family of proteins plays a critical role in regulating mitochondrial-mediated apoptosis. This compound activates the pro-apoptotic BCL-2 family members BIK, HRK, BCL2L10, and BCL3.

The culmination of these signaling events is the selective loss of cell membrane integrity, mitochondrial metabolic arrest, DNA fragmentation, and ultimately, cell death and removal.

References

- 1. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospective evaluation of this compound triflutate injection treatment of Grade Group 1 prostate cancer: 4-year results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

- 5. WO2020231777A1 - Method of treating lower urinary tract symptoms with this compound triflutate - Google Patents [patents.google.com]

Fexapotide (NX-1207): A Technical Whitepaper on its Discovery and Development for Benign Prostatic Hyperplasia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexapotide triflutate (formerly NX-1207) is a novel, first-in-class, injectable protein developed for the treatment of benign prostatic hyperplasia (BPH). Administered via a transrectal intraprostatic injection, this compound is designed to induce localized apoptosis in the glandular epithelium of the prostate, leading to a reduction in prostate volume and subsequent alleviation of lower urinary tract symptoms (LUTS). This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and experimental protocols associated with this compound. All quantitative data from key studies are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome LUTS.[1] Current treatment modalities include pharmacological agents and surgical interventions, which can be associated with systemic side effects or the risks of surgery and anesthesia. This compound was developed by Nymox Pharmaceutical Corporation as a minimally invasive, office-based treatment for BPH.[2][3] The therapeutic rationale is to achieve targeted ablation of hyperplastic prostatic tissue, thereby reducing the anatomical obstruction of the urethra and improving urinary flow, without the adverse effects of systemic drugs or surgery.[4]

Mechanism of Action: Induction of Apoptosis

This compound's primary mechanism of action is the selective induction of apoptosis, or programmed cell death, in the glandular cells of the prostate.[2] This targeted cell death leads to a reduction in prostate volume. Preclinical and in vitro studies have shown that this compound treatment is associated with the increased expression of key apoptosis markers. The proposed signaling cascade involves the activation of multiple pathways that converge on the execution of apoptosis.

Proposed Signaling Pathway

This compound is believed to initiate apoptosis through the activation of several key signaling pathways within the prostatic glandular epithelial cells. This includes the stimulation of caspase cascades, the tumor necrosis factor (TNF) pathway, and the B-cell lymphoma (BCL) pathway. The activation of these pathways leads to a loss of cell membrane integrity, mitochondrial metabolic arrest, and ultimately, cell fragmentation and loss.

Preclinical Development

Preclinical studies in animal models were crucial in establishing the initial safety and efficacy profile of this compound. These studies demonstrated that intraprostatic administration of this compound leads to selective apoptosis of prostatic glandular cells, with sparing of adjacent tissues.

Animal Studies

In studies involving Sprague-Dawley rats, direct intraprostatic injections of this compound were administered. Histological examination of the prostates at various time points post-injection revealed evidence of apoptosis within 24-72 hours. Over a period of 6 to 12 months, a near-total loss of glandular epithelium was observed, without adverse effects on adjacent nerves, blood vessels, or stroma.

In Vitro Studies

In vitro experiments using prostate cell lines treated with this compound have corroborated the in vivo findings, showing cellular changes consistent with apoptosis, such as nuclear bleb formation.

Clinical Development

This compound has undergone extensive clinical evaluation in Phase I, II, and III trials for the treatment of BPH. While early and mid-stage trials showed promising results, the pivotal Phase III studies reportedly did not meet their primary efficacy endpoints. However, long-term follow-up data has suggested sustained benefits in a subset of patients.

Phase II Clinical Trials

Two key Phase II trials, designated 0014 and 0016, provided initial evidence of this compound's efficacy and safety in patients with BPH. The 0014 study was a multicenter, randomized, double-blind, placebo-controlled trial that evaluated three different doses of this compound. The 0016 study was a non-inferiority trial comparing this compound to an active comparator.

| Study | Treatment Groups | Primary Endpoint | Key Findings |

| Phase II (0014) | This compound (2.5 mg, 5.0 mg, 10 mg), Placebo | Improvement in AUASI score at 90 days | The 2.5 mg dose showed a statistically significant mean improvement in AUASI score of 11.0 points compared to placebo (p=0.008). All doses showed a therapeutic effect. |

| Phase II (0016) | This compound (2.5 mg), this compound (0.125 mg) | Non-inferiority in AUASI score improvement | The 2.5 mg dose resulted in a mean reduction in AUASI score of 9.71 points at 90 days, which was superior to the 0.125 mg dose and non-inferior to the active comparator. |

Phase III Clinical Trials and Long-Term Follow-up

Two large, pivotal Phase III trials, NX02-0017 and NX02-0018, were conducted to further evaluate the efficacy and safety of a 2.5 mg dose of this compound compared to placebo. While the primary endpoints at one year were not met, long-term follow-up data from these studies, including crossover extensions (NX02-0020 and NX02-0022), have been reported.

| Study | Treatment Groups | Primary Endpoint | Long-Term Follow-up Findings (Mean 3.58 years) |

| Phase III (NX02-0017 & NX02-0018) | This compound (2.5 mg), Placebo | Change in IPSS from baseline at 365 days | The primary endpoint at 1 year was not met. However, long-term follow-up showed a statistically significant median improvement in IPSS of -5.2 for this compound vs. -3.0 for placebo (p < 0.0001). |

| Long-Term Follow-up | This compound (2.5 mg), Placebo | Incidence of BPH surgery and AUR | Reduced incidence of spontaneous Acute Urinary Retention (AUR) in the this compound group (1.08%) compared to placebo (5.63%) within 3 years (p=0.0058). Reduced incidence of prostate cancer in the this compound group (1.1%) compared to placebo (5.3%) after 4 years (p=0.0116). |

Safety and Tolerability

Across multiple clinical trials, this compound has demonstrated a favorable safety profile. Adverse events have been generally mild and transient, with no significant differences observed between this compound and placebo groups. The most common adverse events were related to the injection procedure itself, such as transient dysuria, hematuria, and hematospermia. Importantly, no significant systemic side effects or adverse effects on sexual function have been reported.

| Adverse Event Profile | |

| Common (Procedure-related) | Mild, transient dysuria, hematuria, hematospermia |

| Systemic | No significant systemic side effects reported |

| Sexual Function | No adverse effects on sexual function reported |

| Infections | No cases of urosepsis in this compound-treated patients in Phase III trials |

Experimental Protocols

Preclinical Animal Study Protocol (Rat Model)

A representative preclinical protocol for evaluating this compound in a rat model is as follows:

-

Animal Model: 2-month-old male Sprague-Dawley rats.

-

Anesthesia: Ether anesthesia followed by laparotomy.

-

Injection: Direct intraprostatic injection of 0.3 mL of this compound triflutate (at concentrations ranging from 0.1-2.0 mg/mL) or a control vehicle.

-

Sacrifice and Tissue Collection: Animals are sacrificed at predetermined intervals (e.g., 24 hours, 72 hours, 1 week, 4 weeks, 12 weeks, and 12 months).

-

Analysis: Prostates are excised, and volume is measured. Tissues are then fixed for histological analysis to assess for apoptosis (e.g., using TUNEL staining), and to examine the integrity of surrounding structures.

Clinical Trial Protocol (Phase III)

The general protocol for the Phase III clinical trials (NX02-0017 and NX02-0018) was as follows:

-

Patient Population: Males aged 45 years or older with a diagnosis of BPH, an International Prostate Symptom Score (IPSS) of ≥ 15, a prostate volume between 30 mL and 70 mL, and a maximum urinary flow rate (Qmax) of < 15 mL/sec.

-

Randomization: Patients were randomized in a 3:2 ratio to receive either this compound (2.5 mg) or placebo.

-

Blinding: The studies were double-blind, with patients, investigators, and study personnel blinded to the treatment allocation.

-

Administration: A single, office-based transrectal intraprostatic injection was administered under transrectal ultrasound (TRUS) guidance. The total volume of 10 mL was divided, with 5 mL injected into each side of the transition zone of the prostate using a 22-gauge needle.

-

Follow-up: Patients were followed for up to 365 days, with assessments of IPSS, Qmax, and prostate volume at various time points. Long-term follow-up was also conducted.

Conclusion

This compound triflutate represents a novel approach to the treatment of BPH, leveraging the targeted induction of apoptosis to reduce prostate volume and alleviate LUTS. While the pivotal Phase III trials did not meet their primary one-year endpoints, long-term follow-up data suggest a durable effect and a favorable safety profile. Further research may be warranted to identify patient populations most likely to benefit from this therapy and to further elucidate its precise molecular mechanism of action. The development of this compound underscores the potential for locally administered, minimally invasive therapies in the management of BPH.

References

Fexapotide Peptide: A Technical Guide to its Sequence, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexapotide triflutate is a novel injectable peptide therapy developed for the treatment of benign prostatic hyperplasia (BPH) and low-grade localized prostate cancer. Its core function lies in its ability to selectively induce apoptosis, or programmed cell death, in the glandular epithelial cells of the prostate, leading to a reduction in prostate volume and alleviation of associated lower urinary tract symptoms (LUTS). This technical guide provides a comprehensive overview of the amino acid sequence of this compound, its mechanism of action supported by preclinical and clinical data, and detailed experimental protocols relevant to its study.

This compound Peptide: Core Data

This compound is a synthetic peptide with a specific amino acid sequence crucial to its biological activity.

Amino Acid Sequence: ILE-ASP-GLN-GLN-VAL-LEU-SER-ARG-ILE-LYS-LEU-GLU-ILE-LYS-ARG-CYS-LEU

This sequence, presented in standard three-letter code, defines the primary structure of the this compound peptide.

Mechanism of Action: Selective Apoptosis Induction

This compound's therapeutic effect is achieved through the targeted induction of apoptosis in prostate glandular cells. This selective action spares surrounding stromal and nerve tissues, minimizing side effects commonly associated with other BPH treatments. In research studies, this compound has been shown to be associated with the increased expression of important apoptosis markers[1].

The proposed mechanism involves the activation of key signaling pathways that govern programmed cell death. While the complete signaling cascade is still under investigation, evidence points towards the involvement of the Tumor Necrosis Factor (TNF) receptor superfamily and the B-cell lymphoma 2 (Bcl-2) family of proteins. It is hypothesized that this compound binding initiates a cascade that ultimately leads to the activation of caspases, the executive enzymes of apoptosis.

Signaling Pathway Overview

The apoptotic signaling pathway initiated by this compound is believed to involve both extrinsic and intrinsic pathways.

Quantitative Data from Clinical Trials

Multiple Phase III clinical trials have demonstrated the safety and efficacy of this compound for the treatment of BPH. The following tables summarize key quantitative outcomes from these studies.

| Table 1: Improvement in International Prostate Symptom Score (IPSS) | ||

| Study Phase | Treatment Group | Mean IPSS Improvement from Baseline |

| Phase III (Long-term) | This compound | 5.7 points |

| Phase III (Long-term) | Placebo | 4.0 points (p < 0.0001) |

| Phase III (Re-injection) | This compound | 8.02 points |

| Table 2: Reduction in BPH-Related Interventions and Events | ||

| Outcome | This compound Group | Control/Placebo Group |

| Incidence of BPH Surgery (3 years) | 8.08% | 27.85% with oral medications (p < 0.0001)[2] |

| Incidence of Surgery or Acute Urinary Retention (AUR) (3 years) | 6.07% | 33.3% with oral medications (p < 0.0001)[2] |

| Incidence of AUR (Long-term) | 1.08% | Statistically significant reduction (p = 0.0058)[1][2] |

| Incidence of Prostate Cancer (Long-term) | 1.1% | Statistically significant reduction (p = 0.0116) |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the apoptotic effects of this compound. These should be adapted and optimized for specific laboratory conditions.

In Vitro Apoptosis Induction in LNCaP Cells

This protocol describes the treatment of a human prostate cancer cell line (LNCaP) with this compound to induce apoptosis for subsequent analysis.

Materials:

-

LNCaP cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound triflutate

-

Phosphate-buffered saline (PBS)

-

6-well or 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed LNCaP cells in culture plates at a desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute to the desired final concentrations in complete culture medium. A concentration of 2.5 mg/ml has been used in published studies.

-

Treatment: Remove the culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with solvent only).

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours) to assess the time-course of apoptosis induction.

-

Apoptosis Assessment: Following incubation, cells can be harvested and analyzed for apoptotic markers using techniques such as TUNEL assay, caspase activity assays, or Annexin V/Propidium Iodide staining.

TUNEL Assay for Apoptosis Detection in Prostate Tissue

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Formalin-fixed, paraffin-embedded prostate tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Proteinase K

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

-

Wash buffers (e.g., PBS)

-

Counterstain (e.g., DAPI or Hematoxylin)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Permeabilization: Incubate sections with Proteinase K to permeabilize the tissue and allow for enzyme and substrate penetration.

-

Equilibration: Rinse the sections and incubate with an equilibration buffer to prepare the DNA ends for labeling.

-

Labeling: Apply the TUNEL reaction mixture and incubate in a humidified chamber to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

Stopping the Reaction: Stop the enzymatic reaction by washing with a stop buffer.

-

Detection: If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP followed by a chromogen, or a fluorescently labeled antibody).

-

Counterstaining: Counterstain the nuclei with a suitable dye to visualize all cells in the tissue section.

-

Mounting and Visualization: Dehydrate the sections, mount with a coverslip, and visualize under a microscope. Apoptotic cells will show a positive signal (e.g., brown for chromogenic detection or bright fluorescence).

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)

-

Assay buffer

-

Microplate reader

Procedure:

-

Lysate Preparation: Prepare cell lysates from treated and control cells using a lysis buffer that preserves caspase activity.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a microplate, mix the cell lysate with the caspase-3 substrate and assay buffer.

-

Incubation: Incubate the plate at 37°C to allow the active caspase-3 to cleave the substrate.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

-

Data Analysis: Normalize the readings to the protein concentration and compare the caspase-3 activity in this compound-treated samples to the controls.

Conclusion

This compound represents a significant advancement in the treatment of BPH, offering a minimally invasive, office-based procedure with a favorable safety profile. Its unique mechanism of inducing selective apoptosis in prostatic glandular tissue provides long-lasting symptomatic relief and reduces the need for more invasive surgical interventions. The data presented in this technical guide underscore the therapeutic potential of this compound and provide a foundation for further research and development in the field of urology.

References

An In-depth Technical Guide to the Early Preclinical Research of Fexapotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexapotide triflutate (FT), formerly known as NX-1207, is an investigational drug developed for the treatment of benign prostatic hyperplasia (BPH). It is administered via intraprostatic injection and is designed to selectively induce apoptosis in the glandular epithelium of the prostate, leading to a reduction in prostate volume and alleviating the symptoms of BPH. This technical guide provides a comprehensive overview of the early preclinical research on this compound, focusing on its mechanism of action, key experimental findings, and the methodologies employed in these foundational studies.

Core Mechanism of Action: Targeted Apoptosis

Preclinical research has established that the primary mechanism of action for this compound is the induction of programmed cell death, or apoptosis, specifically within the glandular cells of the prostate.[1][2][3][4][5] This targeted approach is crucial as it aims to spare surrounding tissues, including nerves, vasculature, and stromal cells, thereby minimizing potential side effects. In vitro and in vivo studies have demonstrated that this compound treatment leads to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies in rat and dog models, which were instrumental in demonstrating the efficacy and safety of this compound.

Table 1: Effect of this compound on Prostate Volume in Sprague Dawley Rats

| Treatment Group | Time Point | Mean Prostate Volume (mm³) | Standard Deviation | p-value (vs. Control) |

| This compound-treated (all concentrations) | < 7 days | 297.3 | 106.9 | <0.0001 |

| Control (vehicle) | < 7 days | 587.5 | 292.8 | N/A |

| This compound-treated (all frequencies, concentrations, and time intervals) | N/A | 476.8 | 310.3 | <0.0001 |

| Control (all time intervals) | N/A | 717.3 | 402.4 | N/A |

Data sourced from Averback et al., 2019.

Table 2: Effect of this compound on Prostate Weight in Beagle Dogs

| Treatment Group | Mean Prostate Weight (g) | Standard Deviation | p-value (vs. Control) | 95% Confidence Interval |

| Intraprostatic this compound | 5.21 | 1.8 | <0.01 | -5.1247 to -1.2153 |

| All Controls | 8.38 | 3.6 | N/A | N/A |

Data sourced from Averback et al., 2019.

Key Preclinical Experimental Protocols

Detailed methodologies were crucial in establishing the preclinical profile of this compound. The following sections outline the key experimental protocols used in these studies.

In Vivo Rat Studies

-

Animal Model: 371 two-month-old male Sprague Dawley rats were used.

-

Drug Administration: 268 rats received direct intraprostatic injections of this compound triflutate (0.3 mL of 0.1–2.0 mg/mL concentrations) under ether anesthesia with laparotomy. 103 control rats received vehicle injections.

-

Study Duration and Endpoints: Animals were sacrificed at various intervals ranging from 24 hours to 12 months post-injection. The primary endpoints were measurements of prostate volume and assessments of apoptosis, prostatic nerve structures, connective tissue stroma, and vasculature.

-

Histological Analysis:

-

Prostate glands were fixed in 10% formalin, embedded in paraffin, and sectioned.

-

Staining methods included:

-

Hematoxylin-eosin (H&E) for general morphology and assessment of apoptosis.

-

Bielschowsky silver method for the visualization of nerve fibers.

-

Immunohistochemical TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a key marker of apoptosis.

-

-

-

Prostate Volume Measurement: The volume was calculated by approximating the prostate to a sphere using the mean of eight perpendicular diameters measured from four sections.

In Vivo Dog Studies

-

Animal Model: A total of 30 beagle dogs were used in safety studies.

-

Drug Administration: 12 dogs received intraprostatic injections of this compound (0.28–1.6 mg/kg) via the transabdominal route with ultrasound guidance under anesthesia. 18 control dogs received either this compound administered to non-prostatic adjacent tissues or vehicle injections.

-

Safety Assessments: Standard plasma biochemical parameters, hematology measurements, and necropsy studies were conducted.

In Vitro Studies

-

Cell Lines: LNCaP human prostate cancer cells were used for in vitro experiments.

-

Electron Microscopy: Cells treated with this compound (2.5 mg/mL) for 24 hours were examined by electron microscopy to observe ultrastructural changes characteristic of apoptosis, such as nuclear blebbing.

-

RNA Quantification: RNA was isolated from treated and control cells using the Qiagen RNAeasy Kit with on-column DNase digestion and quantified spectrophotometrically.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound is understood to initiate apoptosis through the activation of several key signaling pathways. The diagram below illustrates the proposed mechanism.

Caption: this compound-induced apoptosis signaling cascade.

Preclinical Pharmacokinetics Workflow

The preclinical pharmacokinetic studies for this compound were designed to assess its absorption, distribution, metabolism, and excretion (ADME) profile. The workflow is depicted below.

Caption: Preclinical pharmacokinetic assessment workflow.

Histopathological Evaluation Workflow

The workflow for the histological assessment of prostate tissue following this compound administration is outlined in the following diagram.

Caption: Workflow for histopathological analysis.

Conclusion

The early preclinical research on this compound provides a strong foundation for its clinical development. In vivo studies in rats and dogs have demonstrated a significant and selective reduction in prostate volume and weight, driven by the targeted induction of apoptosis in glandular epithelial cells. The detailed experimental protocols, including specific histological and molecular techniques, have been crucial in elucidating the drug's mechanism of action and safety profile. Pharmacokinetic studies have confirmed the localized action of this compound with no detectable systemic exposure, further supporting its favorable safety profile. The activation of key apoptotic signaling pathways, including the caspase, TNF, and BCL pathways, provides a molecular basis for its therapeutic effect. These comprehensive preclinical findings have been instrumental in guiding the ongoing clinical evaluation of this compound as a novel treatment for benign prostatic hyperplasia.

References

- 1. This compound Triflutate Induces Selective Prostate Glandular Pharmaco-Ablation in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Triflutate Induces Selective Prostate Glandular Pharmaco-Ablation in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. nymox.com [nymox.com]

Fexapotide and its Role in Caspase-Mediated Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexapotide triflutate (FT) is a novel injectable protein therapy currently under investigation for the treatment of benign prostatic hyperplasia (BPH) and low-grade prostate cancer.[1][2] Its primary mechanism of action is the induction of programmed cell death, or apoptosis, in the targeted prostate glandular cells.[1][3] This targeted cell death leads to a reduction in prostate volume and subsequent alleviation of BPH symptoms. A critical component of this apoptotic process is the activation of a cascade of cysteine-aspartic proteases known as caspases. This technical guide provides an in-depth exploration of this compound's effect on caspase activation, detailing the known signaling pathways and providing standardized experimental protocols for the investigation of its pro-apoptotic activity.

Introduction to this compound-Induced Apoptosis

This compound is designed for intraprostatic administration, where it selectively targets glandular epithelial cells of the prostate.[1] Animal histopathology studies in rats and dogs have demonstrated that this compound induces apoptosis in these cells within 24 to 72 hours of administration, with a notable sparing of adjacent structures such as nerves, vascular elements, and stroma. This selective induction of apoptosis is central to its therapeutic effect. The apoptotic process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. At the molecular level, this compound has been shown to be associated with the increased expression of key apoptosis markers.

This compound's Effect on Caspase Activation

The apoptotic cascade initiated by this compound involves the activation of specific caspase molecules. While detailed quantitative data on the fold-change of caspase activity following this compound treatment is not extensively available in public literature, studies have identified the key caspases involved in its mechanism.

Quantitative Data Summary

Publicly available research explicitly mentions the activation of specific caspases but does not provide quantitative metrics such as fold-increase in activity or IC50 values. The table below summarizes the currently known qualitative impact of this compound on caspase activation.

| Caspase | Role in Apoptosis | Reported Activation by this compound | Quantitative Data |

| Caspase-7 | Executioner Caspase | Yes | Not Publicly Available |

| Caspase-8 | Initiator Caspase (Extrinsic Pathway) | Yes | Not Publicly Available |

| Caspase-10 | Initiator Caspase (Extrinsic Pathway) | Yes | Not Publicly Available |

Table 1: Summary of this compound's Effect on Caspase Activation.

Signaling Pathways in this compound-Induced Apoptosis

This compound's induction of apoptosis is understood to involve multiple signaling pathways that converge on the activation of the caspase cascade. The primary pathways implicated are the tumor necrosis factor (TNF) pathway and the B-cell lymphoma (BCL) pathway.

Putative Signaling Cascade

The proposed mechanism involves this compound initiating a signaling cascade that likely engages extrinsic apoptotic pathways. This leads to the recruitment and activation of initiator caspases, such as caspase-8 and caspase-10. These initiator caspases then cleave and activate executioner caspases, including caspase-7, which are responsible for the systematic dismantling of the cell. The involvement of the BCL pathway suggests a potential interplay with the intrinsic apoptotic pathway as well.

Experimental Protocols for Caspase Activity Assays

The following section details a representative experimental protocol for a colorimetric caspase activity assay, which can be adapted to measure the activity of caspase-7, -8, and -10. This protocol is based on established methodologies for studying caspase activation.

Principle

Caspase activity assays typically utilize a specific peptide substrate that is recognized and cleaved by the caspase of interest. The peptide is conjugated to a chromophore, p-nitroaniline (pNA). Upon cleavage by the active caspase, pNA is released and produces a yellow color, which can be quantified by measuring the absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase activity in the sample.

Materials

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Protein Assay Reagent (e.g., Bradford reagent)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

Caspase-7 Substrate (Ac-DEVD-pNA)

-

Caspase-8 Substrate (Ac-IETD-pNA)

-

Caspase-10 Substrate (Ac-AEVD-pNA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Detailed Method

-

Cell Culture and Treatment: Culture prostate glandular epithelial cells (e.g., LNCaP, PC-3) in appropriate media. Treat cells with varying concentrations of this compound for desired time points. Include an untreated control group.

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the cytosolic extract.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., Bradford assay).

-

Caspase Activity Assay:

-

In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Adjust the volume in each well to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the respective 4 mM caspase substrate (Ac-DEVD-pNA for caspase-7, Ac-IETD-pNA for caspase-8, or Ac-AEVD-pNA for caspase-10) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: The caspase activity can be expressed as the change in absorbance per microgram of protein per hour. The fold-increase in caspase activity in this compound-treated samples can be calculated by normalizing the data to the untreated control.

Conclusion

This compound represents a targeted therapy for BPH and low-grade prostate cancer that functions through the induction of apoptosis. A key molecular mechanism underlying its efficacy is the activation of the caspase cascade, specifically involving initiator caspases-8 and -10, and the executioner caspase-7. While the precise quantitative details of this activation are not yet fully elucidated in the public domain, the established involvement of these caspases provides a solid foundation for further research and development. The experimental protocols outlined in this guide offer a standardized approach for quantifying the pro-apoptotic effects of this compound and similar compounds, which is crucial for preclinical and clinical evaluation. Further investigation into the upstream signaling events and the intricate regulation of the BCL and TNF pathways will provide a more complete understanding of this compound's mechanism of action.

References

The Role of Tumor Necrosis Factor Pathways in the Pro-Apoptotic Action of Fexapotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexapotide Triflutate (FT), a novel first-in-class injectable protein, has demonstrated significant efficacy and safety in the long-term treatment of benign prostatic hyperplasia (BPH). Its mechanism of action is centered on the selective induction of apoptosis in prostate glandular epithelial cells, leading to a reduction in prostate volume and alleviation of lower urinary tract symptoms (LUTS). A critical component of this mechanism involves the activation of the tumor necrosis factor (TNF) signaling pathways. This technical guide provides an in-depth analysis of the role of TNF pathways in the therapeutic action of this compound, summarizing available data, and presenting detailed signaling pathway diagrams and experimental methodologies for key assays.

Introduction to this compound Triflutate

This compound Triflutate is a new molecular entity designed for in-office administration via transrectal intraprostatic injection. Clinical trials have shown that FT is well-tolerated and provides lasting improvement in BPH symptoms. The therapeutic effect of this compound is achieved through a targeted pharmaco-ablation of hyperplastic prostatic glandular tissue. This process is highly selective, sparing surrounding nerves, vasculature, and stromal tissues, which contributes to its favorable safety profile. The core of this compound's action lies in its ability to initiate programmed cell death, or apoptosis, in the target cells.

The Central Role of Apoptosis in this compound's Mechanism of Action

Apoptosis is a controlled and programmed process of cell death that is essential for normal tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including BPH, which is characterized by excessive cell proliferation and reduced cell death. This compound selectively triggers the apoptotic cascade in the glandular epithelial cells of the prostate, leading to their removal and a subsequent reduction in the size of the gland. Research indicates that this compound treatment is associated with the increased expression of key apoptosis markers.

Involvement of the Tumor Necrosis Factor (TNF) Pathway

The induction of apoptosis by this compound is not a standalone event but is mediated through the activation of specific signaling cascades. Notably, studies have identified the involvement of the tumor necrosis factor (TNF) pathways. The mechanism involves the activation of a range of TNF-related proteins, including ligands and receptors, which are crucial initiators of the extrinsic apoptotic pathway.

Published research specifies that this compound's action is associated with the activation of the following TNF pathway components:

-

TNF Ligands: TNFα (TNF1), Fas Ligand (TNFSF6), TNFSF8, TNFSF9, and CD70.

-

TNF Receptors: TNFRSF19L, TNFRSF25.

-

Adaptor Proteins: TNF receptor-associated factors (TRAF) 2, 3, 4, and 6.[1][2][3]

The activation of these specific ligands, receptors, and adaptor proteins initiates a downstream signaling cascade that culminates in the activation of caspases and the execution of apoptosis.

This compound-Induced TNF Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to the activation of downstream apoptotic machinery.

Caption: this compound-induced TNF signaling pathway leading to apoptosis.

Quantitative Data from Clinical Trials

While specific quantitative data on the molecular interactions of this compound with TNF pathway components are not publicly available, extensive clinical trial data provide evidence of its efficacy and safety.

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Long-Term IPSS Improvement (Median) | -5.2 | -3.0 | < 0.0001 | [1] |

| Incidence of Acute Urinary Retention (AUR) | 1.08% | 5.63% | 0.0058 | [1] |

| Incidence of Prostate Cancer | 1.1% | 5.3% | 0.0116 | |

| Need for BPH Intervention (vs. Oral Meds at 3 years) | 8.08% | 27.85% | < 0.0001 |

IPSS: International Prostate Symptom Score

Experimental Protocols

The following are generalized protocols for key experiments that are typically used to investigate the induction of apoptosis and the involvement of specific signaling pathways. While the exact protocols used for this compound are proprietary, these methodologies represent the standard approach in the field.

In Vitro Apoptosis Induction Assay

This workflow describes the general steps to assess the pro-apoptotic effect of a compound on prostate cancer cell lines.

Caption: General workflow for an in vitro apoptosis induction assay.

5.1.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

-

Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.

-

Methodology:

-

Prostate cells are cultured on coverslips and treated with this compound.

-

Cells are fixed with paraformaldehyde and permeabilized.

-

The cells are incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.

-

Nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

Apoptotic cells are visualized by fluorescence microscopy, appearing as brightly stained nuclei.

-

5.1.2. Annexin V/Propidium Iodide (PI) Staining

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.

-

Methodology:

-

Prostate cells are treated with this compound in a multi-well plate.

-

Cells are harvested and washed with a binding buffer.

-

Cells are incubated with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Western Blot Analysis for TNF Pathway Proteins

-

Principle: To detect and quantify the expression levels of specific proteins in the TNF signaling pathway following this compound treatment.

-

Methodology:

-

Prostate cells are treated with this compound and lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for TNF pathway proteins (e.g., TRAF2, TRAF6, cleaved caspase-8).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified to determine changes in protein expression relative to a loading control (e.g., GAPDH, β-actin).

-

Conclusion

This compound Triflutate represents a significant advancement in the treatment of BPH, offering a minimally invasive and effective option for patients. Its mechanism of action, centered on the induction of apoptosis in prostatic glandular cells, is intricately linked to the activation of the tumor necrosis factor signaling pathways. The involvement of specific TNF ligands, receptors, and TRAF adaptor proteins underscores the targeted nature of this compound's therapeutic effect. While further research is needed to elucidate the precise quantitative molecular interactions, the existing data strongly support the role of the TNF pathway as a cornerstone of this compound's pro-apoptotic action. This understanding provides a solid foundation for future investigations and the development of next-generation therapies for prostatic diseases.

References

- 1. This compound triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene expression profiling of human prostate cancer stem cells reveals a pro-inflammatory phenotype and the importance of extracellular matrix interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on B-cell Lymphoma (BCL) Pathways and the Pro-Apoptotic Agent Fexapotide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell lymphomas (BCL) represent a heterogeneous group of malignancies characterized by the abnormal proliferation of B-lymphocytes. A key factor in their pathogenesis is the dysregulation of signaling pathways that control cell survival and apoptosis, often leading to the overexpression of anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family. Fexapotide triflutate, a novel injectable drug, has been shown to induce programmed cell death (apoptosis) in prostatic tissues by modulating components of these very BCL-2 pathways. This technical guide provides a detailed overview of the core signaling pathways implicated in B-cell lymphoma, delves into the mechanism of action of this compound, and explores the theoretical intersection of this compound's pro-apoptotic activity with the survival mechanisms of B-cell lymphoma. While this compound has been primarily investigated in the context of prostate diseases, its demonstrated ability to activate pro-apoptotic BCL-2 family members presents a compelling rationale for its potential investigation as a therapeutic agent in B-cell malignancies. This document synthesizes the available preclinical and clinical data, details relevant experimental protocols, and visualizes the complex biological processes involved.

Core Signaling Pathways in B-cell Lymphoma

The survival and proliferation of both healthy and malignant B-cells are tightly controlled by a network of signaling pathways. In B-cell lymphomas, these pathways are frequently dysregulated, leading to uncontrolled growth and resistance to apoptosis.

B-cell Receptor (BCR) Signaling

The B-cell receptor is crucial for B-cell development, differentiation, and survival. In many B-cell lymphomas, the BCR signaling pathway is constitutively active, providing constant pro-survival signals. Antigen binding to the BCR initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by SRC family kinases like LYN. This leads to the recruitment and activation of spleen tyrosine kinase (SYK) and Bruton's tyrosine kinase (BTK).[1][2] Downstream of these kinases, several key pathways are activated that promote cell survival and proliferation, including the PI3K/AKT/mTOR and NF-κB pathways.[1][2][3]

The PI3K/AKT/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical downstream effector of BCR signaling and other growth factor receptors. Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT. AKT, in turn, phosphorylates a multitude of substrates that promote cell survival by inhibiting pro-apoptotic proteins and activating transcription factors involved in cell growth and proliferation.

The NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway plays a pivotal role in the survival of many B-cell lymphoma subtypes by upregulating anti-apoptotic genes. In the canonical pathway, signals from the BCR lead to the formation of the CBM complex (CARD11-BCL10-MALT1), which activates the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor to translocate to the nucleus and activate target genes that inhibit apoptosis.

The BCL-2 Family and Regulation of Apoptosis

The intrinsic (or mitochondrial) pathway of apoptosis is governed by the BCL-2 family of proteins. This family includes:

-

Anti-apoptotic proteins: BCL-2, BCL-XL, BCL-W, MCL-1, and BFL1/A1, which prevent apoptosis.

-

Pro-apoptotic effector proteins: BAX and BAK, which, when activated, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and caspase activation.

-

Pro-apoptotic BH3-only proteins: BIM, BID, PUMA, NOXA, BAD, BIK, and HRK, which act as sensors of cellular stress and initiate apoptosis by either directly activating BAX/BAK or by neutralizing the anti-apoptotic BCL-2 proteins.

In many B-cell lymphomas, the balance is tipped towards survival through the overexpression of anti-apoptotic proteins like BCL-2, which sequesters pro-apoptotic proteins and prevents cell death.

This compound Triflutate: Mechanism of Action

This compound triflutate (FT) is an injectable therapeutic agent that has been shown to induce apoptosis in glandular epithelial cells of the prostate. Its mechanism is characterized by a selective action that spares surrounding non-glandular tissues, including nerves and vasculature.

Induction of the Intrinsic Apoptotic Pathway

The primary mechanism of this compound is the induction of programmed cell death. Research indicates that this compound stimulates several key apoptotic signaling pathways. This includes the activation of caspases 7, 8, and 10, and the stimulation of tumor necrosis factor (TNF) pathways. Crucially for its potential relevance to B-cell lymphoma, this compound has been reported to stimulate BCL-2 family pathways through the activation of the pro-apoptotic BH3-only proteins BIK and HRK, as well as BCL2L10 and BCL3, in prostate glandular epithelial cells.

The activation of BIK and HRK would be expected to neutralize anti-apoptotic proteins like BCL-2 and BCL-XL, thereby liberating BAX and BAK to initiate mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to cell death.

Quantitative Data

While there are no direct studies of this compound in B-cell lymphoma, quantitative data from its clinical development for benign prostatic hyperplasia (BPH) and prostate cancer provide insights into its biological activity and safety profile.

Table 1: this compound Efficacy in BPH (Phase III Long-Term Studies)

| Parameter | This compound 2.5 mg | Placebo | p-value | Reference(s) |

| IPSS Improvement from Baseline (mean points) | 5.7 | 4.0 | < 0.0001 | |

| IPSS Improvement with Re-injection (mean points) | 8.02 | N/A | N/A | |

| Incidence of BPH Surgery (at 3 years) | 5.22% (placebo crossover) | 16.44% (no crossover) | 0.0048 |

IPSS: International Prostate Symptom Score

Table 2: this compound Effect on Prostate Cancer Incidence (Phase III Studies)

| Parameter | This compound (at least one dose) | Placebo (no crossover) | p-value | Reference(s) |

| Prostate Cancer Incidence (at 4 years) | 1.1% (4/349) | 5.3% (5/95) | 0.0116 | |

| Progression to Surgery/Radiotherapy (Grade Group 1 PCa at 4 years) | 40% | 68.4% | 0.0374 | |

| Progression with Gleason Grade Increase (at 4 years) | 23.4% | 62.5% | 0.0064 |

Table 3: Preclinical Data on this compound-Induced Apoptosis

| Model | Treatment | Observation | Time Point | Reference(s) |

| Sprague-Dawley Rat Prostate | Intraprostatic FT Injection | Glandular elements reduced | 24 hours | |

| Sprague-Dawley Rat Prostate | Intraprostatic FT Injection | Gland size reduced | 72 hours - 12 months | |

| LNCaP Prostate Cancer Cells (in vitro) | FT 2.5 mg/ml | Prominent nuclear bleb formation | 48 hours |

Experimental Protocols

The study of B-cell lymphoma pathways and the pro-apoptotic effects of agents like this compound involves a range of cellular and molecular biology techniques.

Protocol for Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the percentage of apoptotic cells in a B-cell lymphoma cell line following treatment with a test compound.

Materials:

-

B-cell lymphoma cell line (e.g., OCI-LY10, SU-DHL-4)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound, dissolved in a suitable vehicle)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed B-cell lymphoma cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to attach or stabilize overnight.

-

Treatment: Treat cells with the test compound at various concentrations for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

Cell Harvesting: Collect cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples on a flow cytometer within one hour of staining. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.

Protocol for Western Blot Analysis of BCL-2 Family Proteins

This protocol allows for the detection and semi-quantification of specific pro- and anti-apoptotic proteins.

Objective: To determine the effect of a test compound on the expression levels of BCL-2, BAX, BIK, and other BCL-2 family proteins.

Materials:

-

Treated and untreated B-cell lymphoma cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-BIK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin.

Conclusion and Future Directions

The dysregulation of apoptotic pathways, particularly through the overexpression of anti-apoptotic BCL-2 family proteins, is a hallmark of B-cell lymphoma and a key mechanism of therapeutic resistance. This compound triflutate is a novel agent that induces apoptosis by activating pro-apoptotic BH3-only proteins, including BIK and HRK, within the BCL-2 family. Although the current research on this compound has been exclusively conducted in the context of prostate tissue, its mechanism of action directly targets a pathway of critical importance to the survival of malignant B-cells.

This presents a strong theoretical basis for investigating the efficacy of this compound, or similar pro-apoptotic agents, in preclinical models of B-cell lymphoma. Future research should focus on in vitro studies using a panel of B-cell lymphoma cell lines to determine the dose-dependent effects of this compound on cell viability and apoptosis. Furthermore, in vivo studies in xenograft or transgenic mouse models of B-cell lymphoma would be essential to evaluate its anti-tumor activity and safety profile in a more complex biological system. Such studies could pave the way for a new therapeutic approach for patients with B-cell malignancies, particularly those resistant to conventional therapies.

References

Cellular Targets of Fexapotide in Benign Prostatic Hyperplasia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexapotide triflutate (formerly known as NX-1207) is a novel, first-in-class injectable protein under investigation for the treatment of benign prostatic hyperplasia (BPH). Administered directly into the prostate, this compound offers a targeted therapeutic approach with a favorable safety profile. This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of this compound in BPH, with a focus on preclinical and clinical data, experimental methodologies, and the key signaling pathways involved.

This compound's primary mechanism of action is the induction of selective apoptosis in the glandular epithelial cells of the prostate.[1][2][3] This targeted cell death leads to a reduction in prostate volume, thereby alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[3][4] Notably, this compound appears to spare surrounding stromal and neurovascular tissues, a key differentiator from more invasive BPH treatments.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in BPH.

Table 1: Preclinical Efficacy of this compound in a Rat Model of BPH

| Parameter | This compound Treatment | Control | Reference |

| Prostate Volume Reduction | 30-50% | No significant change |

Table 2: Clinical Efficacy of this compound in Phase III Trials for BPH

| Parameter | This compound (2.5 mg) | Placebo | p-value | Reference |

| International Prostate Symptom Score (IPSS) Change from Baseline (Long-Term Follow-up) | ||||

| Mean | -5.7 | -4.0 | < 0.0001 | |

| Median | -5.2 | -3.0 | < 0.0001 | |

| IPSS Change from Baseline at 10 Days | -5.8 | -4.6 | 0.0032 | |

| Incidence of Acute Urinary Retention (AUR) (Long-Term) | 1.08% | 5.63% | 0.0058 | |

| Incidence of Prostate Cancer (Long-Term) | 1.1% | 5.3% | 0.0116 | |

| Reduction in Need for BPH-related Surgery (3-year incidence) | 8.08% (vs. 27.85% for oral medications) | N/A | < 0.0001 | |

| Prostate Volume Change from Baseline (1 year) | -2.06% | No significant change | 0.0003 |

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers programmed cell death in prostate glandular epithelial cells through the activation of several key signaling pathways. The primary mechanism involves the stimulation of the extrinsic and intrinsic apoptotic pathways.

Key Apoptotic Pathways Activated by this compound:

-

Caspase Pathways: this compound stimulates the activation of initiator caspases (caspase-8 and -10) and executioner caspases (caspase-7). It also upregulates caspase recruitment domains (CARDs) 6, 11, and 14, and DIABLO (Direct IAP-Binding protein with Low pI), which inhibits inhibitors of apoptosis proteins (IAPs).

-

Tumor Necrosis Factor (TNF) Pathways: The drug activates TNF receptor and ligand superfamilies, including TNFα, TNFSF6 (FasL), TNFSF8 (CD30L), TNFSF9 (4-1BBL), and CD70 ligands. It also engages with TNF receptors such as TNFRSF19L, TNFRSF25, and recruits TRAF (TNF receptor-associated factor) proteins (TRAF2, TRAF3, TRAF4, TRAF6).

-

B-cell lymphoma (BCL) Pathways: this compound modulates the BCL-2 family of proteins, promoting the activity of pro-apoptotic members like BIK (Bcl-2-interacting killer) and HRK (Harakiri), while also influencing the expression of BCL2L10 and BCL3.

Caption: Signaling pathway of this compound-induced apoptosis in prostate glandular cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Preclinical Evaluation in Rat Models

-

Animal Model: Studies have utilized 2-month-old male Sprague Dawley rats.

-

Intraprostatic Injection Protocol:

-

Anesthesia is induced using ether, followed by a laparotomy to expose the prostate.

-

A total of 0.3 mL of this compound triflutate (at concentrations ranging from 0.1 to 2.0 mg/mL) or a vehicle control is injected directly into the prostate.

-

The injections can be administered on varied schedules, including single injections or multiple injections over a period.

-

Animals are sacrificed at various time points (e.g., 24 hours, 72 hours, up to 12 months) for tissue analysis.

-

-

Assessment of Apoptosis:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Prostate tissue is fixed, embedded in paraffin, and sectioned.

-

Sections are deparaffinized and rehydrated.

-

Proteinase K is used for permeabilization.

-

The tissue is incubated with TdT enzyme and labeled nucleotides (e.g., BrdU-or FITC-tagged) to label DNA strand breaks.

-

Labeled cells are visualized using fluorescence or light microscopy. Positive staining (e.g., green fluorescence for FITC) indicates apoptotic cells.

-

-

Electron Microscopy:

-

Prostate tissue samples are fixed in glutaraldehyde, post-fixed in osmium tetroxide, dehydrated, and embedded in resin.

-

Ultrathin sections are cut and stained with uranyl acetate and lead citrate.

-

Sections are examined with a transmission electron microscope for ultrastructural changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.

-

-

Caption: Experimental workflow for preclinical evaluation of this compound in a rat model.

Clinical Trial Methodology

-

Study Design: Phase III trials have been designed as randomized, double-blind, placebo-controlled studies.

-

Patient Population: Men with moderate to severe BPH (IPSS ≥ 15) are enrolled.

-

Treatment Administration: A single 2.5 mg dose of this compound triflutate is administered via a transrectal intraprostatic injection under ultrasound guidance.

-

Outcome Measures:

-

Primary Endpoint: Change in International Prostate Symptom Score (IPSS) from baseline.

-

Secondary Endpoints: Peak urinary flow rate (Qmax), prostate volume, incidence of acute urinary retention (AUR), and the need for BPH-related surgery.

-

-

Follow-up: Patients are followed for extended periods, with long-term data collected for up to 7 years.

Conclusion

This compound triflutate represents a targeted, minimally invasive therapeutic strategy for the management of BPH. Its primary cellular target is the glandular epithelium of the prostate, where it induces apoptosis through the activation of caspase, TNF, and BCL signaling pathways. This selective mechanism of action leads to a reduction in prostate volume and significant improvements in clinical symptoms, as demonstrated in both preclinical and extensive clinical trials. The data presented in this guide underscore the potential of this compound as a valuable addition to the BPH treatment landscape, offering a favorable safety and efficacy profile for a broad range of patients. Further research into the nuanced molecular interactions of this compound will continue to elucidate its full therapeutic potential.

References

- 1. This compound triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nymox.com [nymox.com]

- 4. io.nihr.ac.uk [io.nihr.ac.uk]

Methodological & Application

Application Notes and Protocols for Designing Preclinical Experiments with Fexapotide in Animal Models of Benign Prostatic Hyperplasia (BPH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexapotide Triflutate (FT), also known as NX-1207, is an investigational drug that has shown promise in the treatment of benign prostatic hyperplasia (BPH).[1][2] Its mechanism of action involves the induction of apoptosis, or programmed cell death, specifically in the glandular epithelial cells of the prostate.[3][4] This targeted approach leads to a reduction in prostate volume, thereby alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[1] Preclinical studies in animal models are crucial for further elucidating the efficacy, safety, and molecular mechanisms of this compound. These application notes provide detailed protocols for designing and conducting experiments with this compound in well-established rat and canine models of BPH.

Mechanism of Action: Induction of Apoptosis

This compound selectively targets prostatic glandular cells, triggering apoptosis. This process is characterized by cellular shrinkage, nuclear condensation, and the formation of apoptotic bodies, which are subsequently cleared by phagocytes. While the precise signaling cascade initiated by this compound is not fully detailed in the public domain, it is known to be associated with the increased expression of key apoptosis markers. The proposed mechanism involves the activation of intracellular pathways that lead to controlled cell death without causing significant inflammation or damage to surrounding tissues, such as nerves, blood vessels, and the stroma.

Figure 1: Proposed mechanism of action for this compound in inducing apoptosis in prostate glandular cells.

Experimental Protocols

I. Testosterone-Induced BPH Rat Model

The testosterone-induced BPH model in rats is a widely used and well-characterized model that mimics key features of human BPH.

A. Induction of BPH

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

-

Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.

-

Castration (Optional but Recommended): To ablate endogenous testosterone, bilateral orchiectomy can be performed. Allow a one-week recovery period post-surgery. While some studies suggest castration is not essential, it can lead to a more robust and reproducible model.

-

Testosterone Administration: Administer testosterone propionate (TP) dissolved in a vehicle such as corn oil or olive oil.

-

Dosage: 3 mg/kg to 25 mg/kg body weight. A higher dose of 20-25 mg/kg is reported to produce more significant hyperplasia.

-

Route: Subcutaneous (s.c.) injection.

-

Frequency and Duration: Daily for 3 to 4 weeks.

-

B. This compound Treatment

-

Timing of Treatment: Initiate this compound treatment after the successful induction of BPH (i.e., after 3-4 weeks of TP administration).

-

This compound Formulation: Reconstitute lyophilized this compound Triflutate in sterile phosphate-buffered saline (PBS), pH 7.4.

-

Administration:

-

Route: Direct intraprostatic injection.

-

Surgical Procedure: Anesthetize the rat and perform a laparotomy to expose the prostate gland.

-

Injection Volume and Concentration: Inject a total volume of 0.3 mL, with concentrations ranging from 0.1 to 2.0 mg/mL. The injection can be divided between the different lobes of the prostate.

-

Injection Schedule: A single injection is often sufficient to induce apoptosis. However, varied schedules, such as weekly injections for a month, have also been explored.

-

-

Control Groups:

-

Sham (no castration, no TP, vehicle injection).

-

BPH control (castration, TP administration, vehicle injection).

-

Vehicle control for this compound (BPH rats receiving intraprostatic injection of PBS).

-

C. Endpoint Measurements and Analysis

-

Prostate Weight and Volume: At the end of the study, euthanize the animals and carefully dissect the prostate gland. Record the wet weight and measure the volume.

-

Histopathology: Fix the prostate tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Analyze for glandular hyperplasia, epithelial and stromal changes, and signs of apoptosis.

-

Immunohistochemistry (IHC): Stain tissue sections for markers of apoptosis such as Caspase-3, TUNEL, and Bcl-2 family proteins to confirm and quantify apoptosis.

-

Biochemical Analysis: Measure serum levels of prostate-specific antigen (PSA) and testosterone.

Figure 2: Experimental workflow for this compound studies in a testosterone-induced BPH rat model.

II. Spontaneous BPH Canine Model

The dog is one of the few species that develops spontaneous BPH with age, making it a highly relevant preclinical model.

A. Animal Selection

-

Breed: Beagles are commonly used due to their manageable size and well-documented physiology.

-

Age and Status: Use older (typically >5 years), intact male dogs with naturally occurring BPH.

-